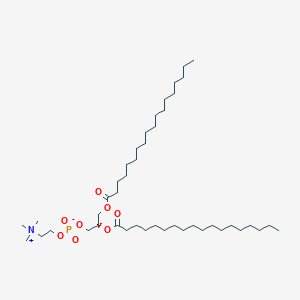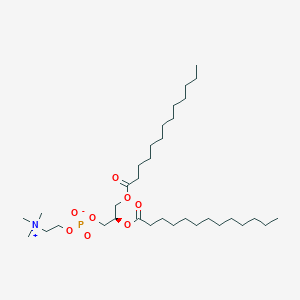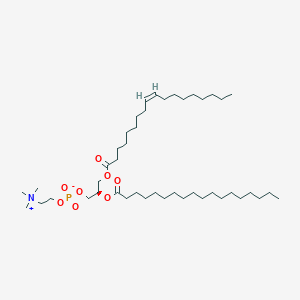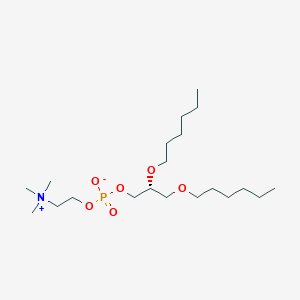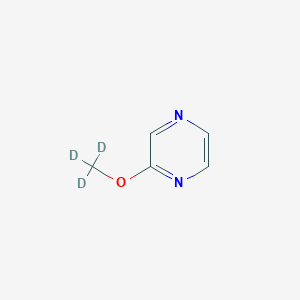
2-Methoxy-d3-pyrazine
Vue d'ensemble
Description
2-Methoxy-d3-pyrazine is a chemical compound that belongs to the class of methoxypyrazines . Methoxypyrazines are a class of chemical compounds that produce odors . They have been identified as additives in cigarette manufacture . Two methoxypyrazine compounds, 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), are considered to be important determinants of “green” (i.e., herbal, grassy, or vegetal) flavors in Sauvignon blanc wines .
Molecular Structure Analysis
The molecular formula of 2-Methoxy-d3-pyrazine is C5H6N2O . The structure of pyrazines is a six-membered, monocyclic aromatic ring molecule with two nitrogen atoms in the para-1,4-position .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2-Methoxy-d3-pyrazine .
Applications De Recherche Scientifique
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives are known for their diverse pharmacological properties. These compounds have been extensively studied and patented for their potential as active pharmaceutical ingredients. Their applications span across various therapeutic areas, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis. The structural diversity of pyrazine derivatives allows for a wide range of biological activities, making them a significant area of interest for drug development and research (Ferreira & Kaiser, 2012); (Doležal & Zítko, 2015).
Pyrazines in Food Science
In the food industry, pyrazines contribute to the flavor profiles of various products. They are particularly noted for imparting baking, roasted, and nutty flavors. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a key process for synthesizing pyrazines in food. Control strategies for the generation of pyrazines through the Maillard reaction have been explored, focusing on enhancing desirable flavors or minimizing unwanted by-products (Yu et al., 2021).
Molecular Interactions and Drug Discovery
Pyrazine-based compounds exhibit unique interactions with proteins due to their heteroaromatic nature, combining properties of heteroatoms with aromatic moieties. These interactions include hydrogen bonding, π-interactions, and coordination to metal ions, which are crucial for drug design and medicinal chemistry. Understanding these molecular interactions helps in the development of drug-like molecules with high potential for therapeutic applications (Juhás & Zítko, 2020).
Pyrazines in Synthetic Chemistry
Pyrazines, including phenazine and pyrazine heterocycles, have shown significant reactivity and biological activities relevant to disease treatment. Their complex reactivity profiles have been utilized in innovative synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. These compounds serve as platforms for the development of new therapeutic agents, highlighting their value in medicinal and pharmaceutical industries (Huigens et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-(trideuteriomethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSXRWSOSLGSTN-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-d3-pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



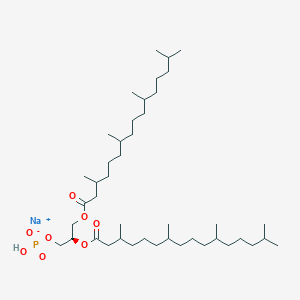


![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)




